Boc-lys(Z)-pna
CAS No.: 51078-31-0
Cat. No.: VC21538057
Molecular Formula: C25H32N4O7
Molecular Weight: 500.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 51078-31-0 |
---|---|
Molecular Formula | C25H32N4O7 |
Molecular Weight | 500.5 g/mol |
IUPAC Name | benzyl N-[(5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(4-nitroanilino)-6-oxohexyl]carbamate |
Standard InChI | InChI=1S/C25H32N4O7/c1-25(2,3)36-24(32)28-21(22(30)27-19-12-14-20(15-13-19)29(33)34)11-7-8-16-26-23(31)35-17-18-9-5-4-6-10-18/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,31)(H,27,30)(H,28,32)/t21-/m0/s1 |
Standard InChI Key | SPLJZTUHLDXXAK-NRFANRHFSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES | CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Chemical Identity and Nomenclature
Boc-Lys(Z)-pNA is a modified lysine derivative with a molecular formula of C25H32N4O7 and a molecular weight of approximately 500.5-500.6 g/mol . The compound is registered under CAS number 51078-31-0 . It possesses several synonyms in scientific literature, reflecting its structural components and applications:
-
BOC-LYS(Z)-PNA
-
Benzyl N-[(5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(4-nitroanilino)-6-oxohexyl]carbamate
-
Boc-L-Lys(Z)-pNA
-
N-alpha-Boc-N-epsilon-Z-L-Lysine-4-Nitroanilide
-
(E,E)-benzyl tert-butyl ((S)-6-((4-nitrophenyl)amino)-6-oxohexane-1,5-diyl)bis(hydrogen carbonimidate)
The systematic name reflects its complex structure featuring multiple functional groups, each serving a specific purpose in peptide and nucleic acid chemistry applications.
Structural Components
The name Boc-Lys(Z)-pNA decomposes into four critical elements that define its structure:
-
"Boc" (tert-butyloxycarbonyl): A protecting group attached to the alpha-amino group of lysine
-
"Lys" (Lysine): The amino acid backbone
-
"Z" (benzyloxycarbonyl): A protecting group at the epsilon-amino group of lysine
-
"pNA" (para-nitroanilide): A chromogenic group at the C-terminus
Each component serves a specific chemical purpose, making the compound valuable for controlled peptide synthesis and analytical applications.
Structural Characteristics and Chemical Properties
Boc-Lys(Z)-pNA features a carefully designed architecture that combines protective groups and reactive functionalities critical for its applications in peptide chemistry.
Molecular Structure
The compound consists of an L-lysine core with the following modifications:
-
The alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group
-
The epsilon-amino group is protected by a benzyloxycarbonyl (Z) group
-
The carboxyl terminus is derivatized as a para-nitroanilide (pNA)
This arrangement creates a molecule with protected reactive sites that can be selectively deprotected during controlled synthetic procedures.
Physical and Chemical Properties
The compound's structural characteristics make it valuable for specific applications in peptide chemistry, particularly in the synthesis of peptide nucleic acids (PNAs) and as a substrate for enzymatic studies.
Synthesis Methodologies
Various approaches have been developed for the synthesis of Boc-Lys(Z)-pNA, reflecting its importance in peptide chemistry and the evolution of synthetic methodologies.
Traditional Synthetic Routes
Early syntheses of Boc-Lys(Z)-pNA were reported by several research groups, including Okada et al. and Shioiri et al., who pioneered methods for creating tert-butyloxycarbonyl amino acid p-nitroanilides . Specific synthetic approaches include:
-
Phospho-azo method: Initially investigated by Bajus and subsequently optimized by Oyamada et al., who reported high yields (43-94%) for the synthesis of p-nitroanilides of protected amino acids
-
Phosphorus oxychloride as a condensing agent: This approach has been demonstrated as an effective method for the synthesis of amino acid p-nitroanilides, including Boc-Lys(Z)-pNA
Modern Synthesis Techniques
Contemporary methods for Boc-Lys(Z)-pNA synthesis typically utilize solid-phase strategies, which offer advantages in terms of efficiency and purity:
-
Solid-phase tert-butoxycarbonyl (Boc) strategy: This approach is performed on support-bound peptide nucleic acid (PNA), leading to lysine conjugation at specific positions. The synthesis typically employs MBHA resin preloaded with Boc-Lys(2-Cl-Z)-OH and commercially available Boc/Cbz protected PNA monomers
-
The coupling completion is verified through qualitative testing (Kaiser test), and additional coupling steps are included when results are inconclusive
-
Purification is conducted via reversed-phase high-performance liquid chromatography (RP-HPLC), achieving purity levels exceeding 95%
Applications in Research and Biotechnology
Boc-Lys(Z)-pNA serves critical functions in various research contexts, particularly in the development of peptide nucleic acids (PNAs) and related biotechnological applications.
Role in Peptide Nucleic Acid (PNA) Synthesis
Peptide nucleic acids represent an important class of synthetic DNA/RNA analogs with applications in antisense technology and molecular biology. Boc-Lys(Z)-pNA plays a significant role in their synthesis:
-
As a building block in the development of γ-PNA backbones, which have been shown to bind more strongly to DNA or RNA than regular PNA
-
In the synthesis of optically pure γ-PNA backbones, where the L-isomer stabilizes the PNA/DNA duplex, making the synthesis of optically pure γ-backbones particularly important
-
As a component in various synthetic routes for γ-PNA backbones, including approaches using stabilized 2-iodoxybenzoic acid (SIBX), lithium aluminum hydride, and Red-Al
Applications in Antisense Technology
Boc-Lys(Z)-pNA has demonstrated significant utility in the development of antisense inhibitors:
-
As a precursor in the synthesis of PNA oligomers that can specifically down-regulate cell surface protein expression, such as CD40, through an RNase-independent mechanism
-
In the preparation of PNA inhibitors that alter constitutive splicing, leading to the accumulation of alternatively spliced transcripts lacking specific exons
-
In the synthesis of oligolysine-conjugated PNAs that maintain specificity while displaying enhanced cellular uptake and efficacy in various cell types
Enzymatic and Biochemical Studies
The p-nitroanilide group in Boc-Lys(Z)-pNA makes it valuable for certain enzymatic assays:
-
As a chromogenic substrate for studies involving proteolytic enzymes, where the release of p-nitroaniline can be monitored spectrophotometrically
-
In structure-activity relationship studies examining the specificity of various proteases and peptidases
Comparative Analysis with Related Compounds
Boc-Lys(Z)-pNA belongs to a family of protected amino acid derivatives used in peptide synthesis and related applications. Its properties can be better understood through comparison with similar compounds.
Comparison with Other Protected Lysine Derivatives
Different protective groups and C-terminal modifications yield compounds with varying properties and applications:
These structural variations allow for selective deprotection strategies in different synthetic contexts.
Comparison of PNA Backbones
In the context of PNA synthesis, different amino acid-derived backbones offer varying properties:
-
Lysine-derived PNA backbones (including those utilizing Boc-Lys(Z)-pNA) compared to alanine and glutamate backbones show different binding characteristics to complementary DNA/RNA sequences
-
The enantiomeric excess purity of SIBX-mediated γ-PNA backbones derived from these amino acids has been determined to exceed 99.4%, as measured by HPLC chromatography on standard RP-C18 columns
Future Research Directions
Based on current applications and limitations, several promising research directions for Boc-Lys(Z)-pNA can be identified:
Improved Synthetic Methodologies
Further refinement of synthetic approaches may focus on:
-
Development of more efficient and environmentally friendly synthesis routes with higher yields and reduced waste generation
-
Exploration of alternative protecting groups that might offer advantages in terms of selective deprotection or improved stability
-
Integration of Boc-Lys(Z)-pNA synthesis into automated peptide synthesizers for more consistent production
Expanded Applications in Nucleic Acid Research
The compound's utility in PNA synthesis suggests potential in advanced nucleic acid technologies:
-
Application in the development of next-generation antisense therapeutics targeting specific genetic diseases
-
Utilization in creating PNA-based diagnostic tools for detecting genetic mutations or pathogens
-
Incorporation into novel gene editing technologies as delivery vehicles or targeting components
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume